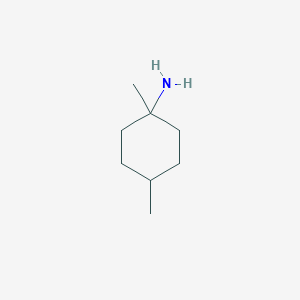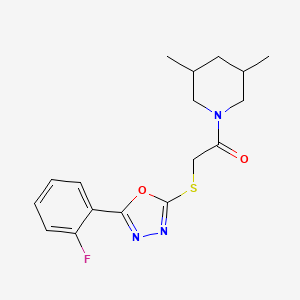
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Rearrangement and Structural Analysis
1-(3,5-Dimethylpiperidin-1-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is associated with heterocyclic rearrangement in chemical synthesis. Research has shown that such compounds can be transformed into oxadiazoles through a series of chemical reactions. For example, one study confirmed the structure of a similar compound, 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone, through single-crystal X-ray analysis (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).
Antimicrobial Properties
Another significant application of such compounds is in the development of antimicrobial agents. A study synthesized new oxadiazoles derived from phenylpropionohydrazides and found that some compounds exhibited maximum activity against strains of S. aureus and P. aeruginosa, suggesting their potential as antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).
Cytotoxic Effects and Cancer Research
These compounds have also been explored for their cytotoxic effects and potential in cancer research. A study synthesizing 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives investigated their cytotoxic activities against various cancer cell lines. It was found that one compound was more effective than the reference compound in treating a specific cancer cell line, indicating potential applications in cancer therapy (Alagöz, Karakurt, Hepokur, et al., 2021).
Metabolic Study in Pharmaceuticals
In pharmaceutical research, such compounds have been involved in studies of drug metabolism. For instance, the metabolism of a novel dipeptidyl peptidase-4 inhibitor was investigated, highlighting the transformation of the compound into various metabolites in a hepatic microsomal system. This kind of research is crucial for understanding drug action and metabolism in the body (Yoo, Chung, Lee, et al., 2008).
Synthesis and Characterization in Chemical Research
Research in the synthesis and characterization of such compounds is also prominent. A study on novel derivatives of 1,3,4-oxadiazole compounds synthesized and characterized a series of these compounds, assessing their cytotoxicity on human carcinoma cell lines. This demonstrates the broad range of research applications of these compounds, from synthesis to biological evaluation (Adimule, Medapa, Kumar, & Rao, 2014).
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2S/c1-11-7-12(2)9-21(8-11)15(22)10-24-17-20-19-16(23-17)13-5-3-4-6-14(13)18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIJUSODSFVPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

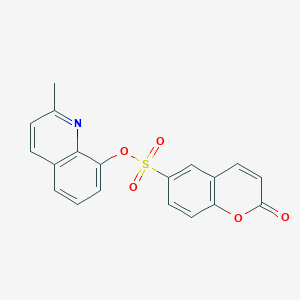
![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2643091.png)
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)
![N-(4-chlorophenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2643098.png)
![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2643101.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)acrylamide](/img/structure/B2643102.png)
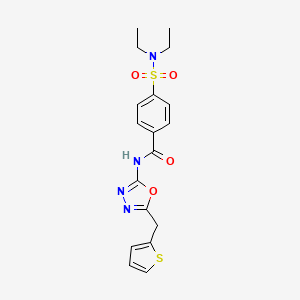
![[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B2643106.png)

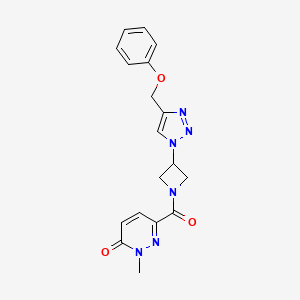
![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2643112.png)
